molecular formula C18H21N5O5S B2767578 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 313471-48-6

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2767578
CAS No.: 313471-48-6
M. Wt: 419.46
InChI Key: LZGRIJNTTYMIIQ-UHFFFAOYSA-N
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Description

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N5O5S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a complex purine derivative that has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N7O5C_{18}H_{23}N_{7}O_{5}, with a molecular weight of 417.4 g/mol. It features a purine base structure, which is common in many biologically active molecules. The presence of hydroxy and tolyloxy groups may enhance its solubility and biological interactions.

Property Value
Molecular FormulaC18H23N7O5
Molecular Weight417.4 g/mol
IUPAC NameThis compound
InChI KeyAFQJRVPEBKIZMA-UHFFFAOYSA-N

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The purine structure can mimic natural substrates, potentially inhibiting key enzymes involved in nucleic acid metabolism or signal transduction pathways.
  • Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Studies

Research on compounds similar to this compound has shown promising results in various biological assays:

Anticancer Activity

In studies evaluating the anticancer potential of purine derivatives:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines (e.g., MCF-7 and HeLa), suggesting that modifications to the purine core can enhance activity.
  • Mechanisms : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.

Antiviral Activity

Compounds structurally related to this purine derivative have been investigated for antiviral properties:

  • Activity Against Viruses : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.

Anticonvulsant Activity

Certain derivatives have been evaluated for anticonvulsant properties:

  • Animal Models : Studies indicate that modifications at the N' position can significantly enhance anticonvulsant activity compared to standard treatments like phenobarbital .

Case Studies

  • Study on Purine Analogues : A comparative study assessed the biological activities of various purine analogs, including those similar to our compound. Results indicated significant inhibition of specific enzymes involved in nucleic acid synthesis.
  • Antioxidant Evaluation : A series of tests were conducted to evaluate the antioxidant capacity of related compounds using DPPH and ABTS assays. The results showed that certain derivatives exhibited strong free radical scavenging abilities.

Properties

IUPAC Name

2-[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-10-5-3-4-6-12(10)28-8-11(24)7-23-14-15(20-18(23)29-9-13(19)25)22(2)17(27)21-16(14)26/h3-6,11,24H,7-9H2,1-2H3,(H2,19,25)(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGRIJNTTYMIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(=O)N)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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